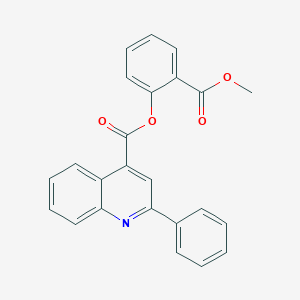

2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” is a chemical compound. It is related to the 2-phenylquinoline-4-carboxylic acid group, which has been reported to have various medicinal effects and is used as active components in industrial antioxidants .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-phenylquinoline-4-carboxylic acid has been synthesized to be used as a precursor for further cincophene derivatives . In another study, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Molecular Structure Analysis

The molecular structure of related compounds such as 2-phenylquinoline has been studied. The asymmetric unit of the compound contains two independent molecules, which differ primarily in the rotational orientation of the pendant phenyl group with respect to the plane of the quinoline moiety .Chemical Reactions Analysis

In the discovery of potent histone deacetylase (HDAC) inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . In another study, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-phenylquinoline have been reported. For instance, the molecular formula of 2-phenylquinoline is C15H11N .Aplicaciones Científicas De Investigación

Cancer Research: Histone Deacetylase Inhibition

In the realm of cancer research, derivatives of phenylquinoline-4-carboxylic acid, such as “2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate”, have been explored as novel histone deacetylase (HDAC) inhibitors . HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, inducing apoptosis in cancer cells. This makes HDAC inhibitors promising candidates for anticancer drugs.

Antibacterial Applications

The antibacterial evaluation of new 2-phenyl-quinoline-4-carboxylic acid derivatives has shown promising results against both Gram-negative and Gram-positive bacteria . These compounds have been synthesized and tested for their minimum inhibitory concentration (MIC) values, revealing their potential as new antibacterial agents, particularly in the fight against drug-resistant bacterial strains.

Analgesic Properties

2-Phenylquinoline, a related compound, has been isolated from the bark of Galipea iongiflora and evaluated for its antinociceptive properties . This research suggests that derivatives like “2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” could be further studied for their potential analgesic effects in various models of pain.

QSAR Analyses for Estrogen Receptor Ligands

Quantitative structure-activity relationship (QSAR) analyses have utilized 2-phenylquinoline in the study of estrogen receptor β-selective ligands . By extension, “2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” could be used in QSAR studies to develop new selective ligands for various receptors, aiding in the design of targeted therapies.

Synthesis of Bioactive Quinoline Derivatives

The synthesis of quinoline derivatives is a significant area of chemistry due to their wide range of biological and pharmacological activities . “2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” can serve as a key intermediate in the synthesis of various bioactive quinoline derivatives, contributing to the development of new therapeutic agents.

Mecanismo De Acción

Direcciones Futuras

The future research directions could include further exploration of the therapeutic potential of this compound and its derivatives, particularly in the context of their potential as HDAC inhibitors . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propiedades

IUPAC Name |

(2-methoxycarbonylphenyl) 2-phenylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c1-28-23(26)18-12-6-8-14-22(18)29-24(27)19-15-21(16-9-3-2-4-10-16)25-20-13-7-5-11-17(19)20/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYDFKLJOMOPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)

![2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)